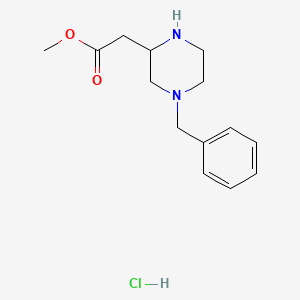

Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride

Description

Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride (CAS No. 141856-12-4) is a piperazine-derived ester compound with the molecular formula C₁₄H₂₀N₂O₂·HCl and a molecular weight of 284.786 g/mol . It is classified as an ester and is commonly utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules. The compound is available at ≥95% purity and is often employed as a building block for heterocyclic systems or ligands in medicinal chemistry . Its hydrochloride salt form enhances stability and solubility, making it suitable for reaction optimization and biological testing.

Properties

IUPAC Name |

methyl 2-(4-benzylpiperazin-2-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;/h2-6,13,15H,7-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFKYGFARBQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride typically involves the esterification of 4-Benzylpiperazine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

Methyl (4-benzylpiperazin-2-yl)acetate hydrochloride has been extensively studied for its potential applications in several fields:

Chemistry

- Building Block in Synthesis: It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of piperazine derivatives.

Biology

- Biological Pathways: The compound is employed to study various biological pathways and interactions due to its ability to bind to specific receptors.

Medicine

- Therapeutic Potential: Research indicates its potential as a therapeutic agent, particularly in modulating neurotransmitter systems related to serotonin and dopamine. Preliminary studies suggest it may exhibit psychoactive properties similar to known substances .

Industry

- Specialty Chemicals Production: It is utilized in the production of specialty chemicals and intermediates, contributing to the development of new materials and pharmaceuticals.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

-

Psychoactive Properties:

- Initial findings indicate that the compound interacts with neurotransmitter receptors, suggesting potential applications in treating mood disorders or other neuropsychiatric conditions.

- Antimicrobial Activity:

- Analytical Studies:

Mechanism of Action

The mechanism of action of Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Key Observations :

- Piperidine vs.

- Ester vs. Carboxylic Acid : The ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., CAS 149353-84-4), influencing membrane permeability .

- Stereochemistry : The (S)-enantiomer (CAS 1391547-09-3) demonstrates distinct receptor-binding profiles, highlighting the importance of chirality in bioactivity .

Commercial Availability and Pricing

A comparative analysis of suppliers and pricing (as of 2021) is shown below:

| Manufacturer | Packaging | Purity | Price (USD) |

|---|---|---|---|

| American Custom Chemicals Corp | 1G | 95.00% | $824.67 |

| Atlantic Research Chemicals | 1gm | 95% | $247.42 |

| Matrix Scientific | 1g | 97% | $561.00 |

Note: The target compound is significantly more expensive than its dihydrochloride derivative (e.g., Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride, listed at $264/100mg) due to higher demand in kinase inhibitor research .

Biological Activity

Methyl (4-benzylpiperazin-2-yl)acetate hydrochloride, also known as methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride, is a compound with significant potential in medicinal chemistry due to its structural features and biological activities. This article presents a detailed examination of its biological activity, including its interaction with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound consists of a piperazine ring substituted with a benzyl group and an acetate moiety, which contributes to its unique pharmacological properties. The piperazine structure is known for its diverse biological activities, particularly in neuropharmacology.

Interaction with Neurotransmitter Systems

Preliminary studies suggest that this compound may exhibit activity on neurotransmitter systems, particularly those involving serotonin and dopamine . Its structural similarity to known psychoactive substances indicates potential interactions with various neurotransmitter receptors.

Research indicates that this compound may influence:

- Dopamine Receptors : Potential modulation of dopaminergic signaling pathways.

- Serotonin Receptors : Possible effects on serotonergic transmission, which could be beneficial in treating mood disorders.

Acetylcholinesterase Inhibition

A significant area of research involves the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have shown that compounds with similar piperazine structures can effectively inhibit AChE, enhancing acetylcholine levels in the brain.

| Compound | AChE Inhibition IC50 (µM) | Reference |

|---|---|---|

| This compound | TBD | |

| Donepezil | 0.026 | |

| Other Piperazine Derivatives | >100 |

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. The results indicated that the compound could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

- Binding Assays : Binding assays revealed that this compound interacts with various neurotransmitter receptors. Further functional assays are needed to clarify these interactions and their implications for therapeutic use.

- Comparative Studies : Comparative studies with other piperazine derivatives showed that while this compound exhibits promising activity, it may not be as potent as some established AChE inhibitors like donepezil. However, its unique structure may offer advantages in developing multi-target therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for Methyl (4-Benzylpiperazin-2-yl)acetate hydrochloride, and how can purity be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of piperazine derivatives with benzyl halides under basic conditions to introduce the benzyl group.

- Step 2: Acetylation of the piperazine nitrogen using methyl chloroacetate or similar reagents.

- Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or methanol) .

Purity Optimization:

- Recrystallization: Use ethanol/water mixtures to remove unreacted intermediates.

- Chromatography: Employ silica gel column chromatography with gradients of ethyl acetate and methanol for impurities with similar polarity .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: and NMR confirm the benzyl, piperazine, and acetate moieties. A singlet at ~3.6 ppm (CHO) and aromatic protons at ~7.3 ppm are diagnostic .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies the molecular ion ([M+H]) and fragmentation patterns consistent with piperazine cleavage .

- X-ray Crystallography: For structural elucidation, SHELX software (e.g., SHELXL) is used to refine crystal structures, particularly if polymorphism or salt form variations are observed .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Variability in assay conditions (e.g., cell lines, incubation times).

- Salt form differences (hydrochloride vs. free base solubility).

Methodological Solutions:

- Standardized Protocols: Use validated assays (e.g., AMPK activation studies) with controls like AICAR .

- Solubility Profiling: Compare IC values in buffers of varying pH and ionic strength to account for salt dissociation effects .

- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., other piperazine esters) to identify trends .

Advanced: What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

Answer:

- Continuous Flow Reactors: Minimize side reactions (e.g., over-acetylation) through precise temperature and residence time control .

- Chiral Resolution: Use enantioselective catalysts (e.g., BINAP-metal complexes) during benzylation to avoid racemization .

- In-line Analytics: Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD): Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .

- QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability using databases like PubChem .

- Docking Studies: Assess affinity for targets like serotonin receptors using AutoDock Vina and crystal structures from the PDB .

Advanced: What experimental designs are optimal for studying receptor-ligand interactions?

Answer:

- Surface Plasmon Resonance (SPR): Measure binding kinetics (, ) with immobilized receptor proteins .

- Radioligand Displacement: Use -labeled antagonists (e.g., spiperone for dopamine receptors) to determine values .

- Mutagenesis Studies: Identify critical binding residues by introducing point mutations in receptor models .

Advanced: How can analytical method variability be minimized in stability studies?

Answer:

- Forced Degradation: Expose the compound to heat, light, and humidity, then analyze degradants via HPLC-MS with a C18 column and 0.1% TFA/acetonitrile gradient .

- Inter-laboratory Calibration: Use certified reference materials (CRMs) and collaborative trials to validate HPLC and NMR protocols .

Advanced: What are the challenges in correlating in vitro and in vivo efficacy data?

Answer:

- Bioavailability Barriers: Address poor blood-brain barrier penetration via prodrug strategies (e.g., ester hydrolysis) .

- Metabolite Interference: Use LC-MS/MS to quantify active metabolites in plasma and tissues .

- Dose-Response Modeling: Apply allometric scaling from rodent models to humans using software like Phoenix WinNonlin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.